molecular formula C5H6ClNO3 B14457283 3-Acetyl-4-chloro-1,3-oxazolidin-2-one CAS No. 74348-55-3

3-Acetyl-4-chloro-1,3-oxazolidin-2-one

Cat. No.: B14457283
CAS No.: 74348-55-3
M. Wt: 163.56 g/mol
InChI Key: RPIGVANOMLPJGB-UHFFFAOYSA-N
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Description

3-Acetyl-4-chloro-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with an acetyl group at the third position and a chlorine atom at the fourth position. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-chloro-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often involves large-scale chemical synthesis. The process may include steps such as the preparation of intermediate compounds, cyclization reactions, and purification processes to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-chloro-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Acetyl-4-chloro-1,3-oxazolidin-2-one include:

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its acetyl and chlorine substituents can influence its interaction with biological targets and its overall pharmacokinetic properties .

Properties

CAS No.

74348-55-3

Molecular Formula

C5H6ClNO3

Molecular Weight

163.56 g/mol

IUPAC Name

3-acetyl-4-chloro-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H6ClNO3/c1-3(8)7-4(6)2-10-5(7)9/h4H,2H2,1H3

InChI Key

RPIGVANOMLPJGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(COC1=O)Cl

Origin of Product

United States

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